molecular formula C16H18O6 B5185413 2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid

2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid

Cat. No.: B5185413
M. Wt: 306.31 g/mol
InChI Key: HEZPUZLYAKUHFD-UHFFFAOYSA-N
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Description

2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid is a complex organic compound that features a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran core, using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Benzofuran derivatives have shown potential as antimicrobial agents.

    Medicine: Some benzofuran derivatives are being explored for their anticancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[(2-Methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-8(2)20-16(19)14-9(3)22-13-6-5-11(7-12(13)14)21-10(4)15(17)18/h5-8,10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZPUZLYAKUHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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